molecular formula C9H10N2O B1616768 (2-methyl-1H-benzo[d]imidazol-1-yl)methanol CAS No. 58566-85-1

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol

Cat. No.: B1616768
CAS No.: 58566-85-1
M. Wt: 162.19 g/mol
InChI Key: YIJOVQXELFGMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to imidazoles and benzene This compound is characterized by the presence of a benzimidazole ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-1H-benzo[d]imidazol-1-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of o-phenylenediamine with an aldehyde or ketone in the presence of an acid catalyst The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the benzimidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The choice of solvents and purification methods also plays a crucial role in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring.

Scientific Research Applications

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of novel materials, such as organic semiconductors and dyes.

    Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and cellular processes.

    Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2-methyl-1H-benzo[d]imidazol-1-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with molecular targets, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    (1-methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but with the methyl and hydroxymethyl groups at different positions.

    (1H-benzo[d]imidazol-2-yl)methanol: Lacks the methyl group, which may affect its reactivity and applications.

    (2-methyl-1H-benzo[d]imidazol-1-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(2-methyl-1H-benzo[d]imidazol-1-yl)methanol is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and interactions with biological targets. The presence of both a methyl and a hydroxymethyl group provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.

Properties

IUPAC Name

(2-methylbenzimidazol-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-10-8-4-2-3-5-9(8)11(7)6-12/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJOVQXELFGMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355424
Record name (2-Methyl-1H-benzimidazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58566-85-1
Record name (2-Methyl-1H-benzimidazol-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Reactant of Route 3
Reactant of Route 3
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Reactant of Route 4
Reactant of Route 4
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Reactant of Route 5
Reactant of Route 5
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-methyl-1H-benzo[d]imidazol-1-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.